molecular formula C9H6BrClN2OS B14921390 (2Z)-2-[(2-bromo-4-chlorophenyl)imino]-1,3-thiazolidin-4-one

(2Z)-2-[(2-bromo-4-chlorophenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B14921390
M. Wt: 305.58 g/mol
InChI Key: NFUCQGUKCYKIEO-UHFFFAOYSA-N
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Description

(2Z)-2-[(2-bromo-4-chlorophenyl)imino]-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of both bromine and chlorine atoms in the phenyl ring contributes to its unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(2-bromo-4-chlorophenyl)imino]-1,3-thiazolidin-4-one typically involves the reaction of 2-bromo-4-chloroaniline with thioglycolic acid in the presence of a dehydrating agent. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the thiazolidinone ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: Shows potential anticancer properties, particularly against certain types of cancer cells.

    Industry: Can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The biological activity of (2Z)-2-[(2-bromo-4-chlorophenyl)imino]-1,3-thiazolidin-4-one is believed to be due to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the thiazolidinone ring and the halogenated phenyl group allows the compound to bind to these targets, potentially inhibiting their activity and leading to the observed biological effects.

Comparison with Similar Compounds

  • (2Z)-2-[(2-bromo-4-fluorophenyl)imino]-1,3-thiazolidin-4-one
  • (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-1,3-thiazolidin-4-one
  • (2Z)-2-[(2-bromo-4-methylphenyl)imino]-1,3-thiazolidin-4-one

Comparison:

  • Uniqueness: The combination of bromine and chlorine atoms in the phenyl ring of (2Z)-2-[(2-bromo-4-chlorophenyl)imino]-1,3-thiazolidin-4-one provides a unique set of chemical and biological properties compared to similar compounds with different halogen substitutions.
  • Reactivity: The presence of both bromine and chlorine atoms can influence the compound’s reactivity in substitution reactions, potentially leading to different products compared to compounds with only one halogen atom.

Properties

Molecular Formula

C9H6BrClN2OS

Molecular Weight

305.58 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H6BrClN2OS/c10-6-3-5(11)1-2-7(6)12-9-13-8(14)4-15-9/h1-3H,4H2,(H,12,13,14)

InChI Key

NFUCQGUKCYKIEO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=NC2=C(C=C(C=C2)Cl)Br)S1

Origin of Product

United States

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